molecular formula C16H26NO3P B12345103 Diethyl [1-(phenylamino)cyclohexyl]phosphonate

Diethyl [1-(phenylamino)cyclohexyl]phosphonate

Cat. No.: B12345103
M. Wt: 311.36 g/mol
InChI Key: AQYMPJLPMMAHDY-UHFFFAOYSA-N
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Description

Diethyl [1-(phenylamino)cyclohexyl]phosphonate is a high-purity phosphonate ester compound intended for research and development purposes. As a specialized organophosphorus building block, it may be of interest in various synthetic chemistry applications, including the development of pharmaceuticals, agrochemicals, and functional materials. Its molecular structure, featuring both phosphonate and aniline-derived moieties, makes it a potential precursor for further chemical transformations. Researchers can utilize this compound to explore novel synthetic pathways or as a key intermediate in constructing more complex molecular architectures. The product is provided with a comprehensive Certificate of Analysis to ensure batch-to-batch consistency and quality. This compound is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H26NO3P

Molecular Weight

311.36 g/mol

IUPAC Name

N-(1-diethoxyphosphorylcyclohexyl)aniline

InChI

InChI=1S/C16H26NO3P/c1-3-19-21(18,20-4-2)16(13-9-6-10-14-16)17-15-11-7-5-8-12-15/h5,7-8,11-12,17H,3-4,6,9-10,13-14H2,1-2H3

InChI Key

AQYMPJLPMMAHDY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1(CCCCC1)NC2=CC=CC=C2)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process proceeds via an imine intermediate (Scheme 1 ):

  • Imine formation : Cyclohexanone reacts with aniline to generate a cyclohexylideneaniline intermediate.
  • Nucleophilic attack : Diethyl phosphite attacks the electrophilic carbon of the imine, forming the α-aminophosphonate product.

Optimization Parameters

  • Catalyst-free conditions : Microwave irradiation (100–120°C, 20–30 min) achieves yields of 80–94% without solvents or catalysts.
  • Conventional heating : Refluxing in ethanol (80°C, 6–8 h) provides moderate yields (65–75%).

Advantages

  • Atom-economical and scalable.
  • Tolerates diverse substituents on the amine and ketone.

Limitations

  • Reduced efficiency with sterically hindered ketones.
  • Requires strict stoichiometric control to minimize by-products.

Stepwise Phosphorylation of Cyclohexylamine Intermediates

This two-step approach involves synthesizing a cyclohexylamine precursor followed by phosphorylation.

Step 1: Synthesis of 1-(Phenylamino)cyclohexanol

Cyclohexene oxide undergoes ring-opening with aniline in the presence of Lewis acids (e.g., ZnCl₂), yielding 1-(phenylamino)cyclohexanol (Scheme 2 ).

Conditions

  • Solvent: Toluene, 80°C, 12 h.
  • Yield: 70–85%.

Step 2: Phosphorylation with Diethyl Chlorophosphate

The alcohol intermediate reacts with diethyl chlorophosphate under basic conditions:

Reaction Protocol

  • Base : Triethylamine (2.5 equiv) in dichloromethane.
  • Temperature : 0°C to room temperature, 4 h.
  • Yield : 60–68%.

Key Considerations

  • Excess base ensures complete deprotonation of the hydroxyl group.
  • Moisture-sensitive conditions are critical to prevent hydrolysis of the chlorophosphate.

Nucleophilic Aromatic Substitution (SNAr) on Pre-Formed Phosphonate Esters

A less common but viable route involves SNAr reactions on fluorinated phosphonate precursors.

Substrate Preparation
Diethyl [1-(pentafluorophenyl)cyclohexyl]phosphonate is synthesized via Michaelis–Arbuzov reaction using cyclohexyl bromide and triethyl phosphite.

SNAr with Aniline

  • Conditions : DMF, tris(hydroxymethyl)aminomethane (TRIS buffer), room temperature, 2 h.
  • Yield : 76–85%.

Mechanistic Insight
The electron-withdrawing pentafluorophenyl group activates the aromatic ring for nucleophilic attack by aniline, with regioselective substitution at the para position.

Comparative Analysis of Preparation Methods

Method Yield Reaction Time Key Advantages Limitations
Kabachnik–Fields 80–94% 20–30 min (MW) One-pot, scalable Requires specialized equipment (MW)
Stepwise Phosphorylation 60–68% 16 h total High purity intermediates Multi-step, lower overall yield
SNAr on Fluorinated Precursor 76–85% 2 h Regioselective, mild conditions Requires fluorinated starting materials

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(phenylamino)cyclohexyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that diethyl [1-(phenylamino)cyclohexyl]phosphonate and its derivatives exhibit potential anticancer properties, particularly against glioblastoma cells. The compound's ability to inhibit enzymes such as cathepsins, which play a role in cancer progression, has been highlighted in several studies. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro, suggesting its utility as a scaffold for developing new anticancer agents.

1.2 Antibacterial and Antiviral Properties

Phosphonates, including this compound, have been investigated for their antibacterial and antiviral activities. Studies have demonstrated that modifications to the phosphonate group can enhance binding affinity to biological targets, potentially leading to the development of new antibacterial agents. For example, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Organic Synthesis Applications

2.1 Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of complex structures through reactions such as the Kabachnik-Fields reaction and Michaelis-Arbuzov reactions . These methods enable the incorporation of the phosphonate moiety into larger frameworks, facilitating the design of novel pharmaceuticals.

2.2 Interaction Studies with Biological Macromolecules

The compound's ability to interact with biological macromolecules has been a focal point of research. Studies have shown that its structural modifications can significantly influence binding affinity and selectivity towards specific enzymes and receptors. This characteristic is critical in drug design, as it allows for tailored interactions that enhance therapeutic efficacy.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is provided below:

Compound Name Structure Features Unique Aspects
Diethyl (2-amino-phenyl)phosphonateContains an amino group on the phenyl ringSimpler structure; less steric hindrance
Diethyl (2-(cyclohexylamino)phenyl)phosphonateCyclohexane substituent similar to target compoundIncreased steric bulk compared to simpler analogs
Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonatePerfluorinated phenyl groupEnhanced lipophilicity; potential for unique biological interactions

The distinct combination of cyclohexane and phenylamino groups in this compound contributes to its specific reactivity and biological interactions, setting it apart from other phosphonates.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Anticancer Study : A study evaluated the inhibitory effects of this compound on glioblastoma cell lines, demonstrating significant cytotoxicity at low concentrations .
  • Antibacterial Efficacy : Another investigation tested derivatives against Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity that warrants further exploration .
  • Synthesis Methodology : The synthesis via aza-Pudovik reaction has been optimized to yield high purity products suitable for biological testing .

Mechanism of Action

The mechanism of action of Diethyl [1-(phenylamino)cyclohexyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions, making it effective as a corrosion inhibitor . The phenylamino group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity . The cyclohexyl ring provides structural stability and influences the overall reactivity of the molecule.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

(a) Diethyl (2-(Perfluorophenyl)-1-(phenylamino)ethyl)phosphonate ()
  • Structure : Contains a perfluorophenyl group instead of cyclohexyl, attached to an ethyl backbone.
  • Key Features :
    • Fluorine atoms increase lipophilicity and electron-withdrawing effects, enhancing SNAr reactivity for nucleophilic substitutions .
    • Exhibits moderate antiproliferative activity against glioblastoma cells (T98G and U-118 MG), with derivatives showing improved activity over the parent compound .
  • Synthesis: Derived from SNAr reactions with nucleophiles (thiols, amines, phenols) .
(b) Diethyl (2-(Cyclohexylamino)phenyl)phosphonate ()
  • Structure: Cyclohexylamino group attached to a phenyl ring, with a phosphonate ester.
  • Key Features :
    • Synthesized via reductive amination or Ugi reactions, enabling structural diversity .
    • The phenyl-phosphonate arrangement allows for axial chirality in catalytic applications .
(c) Dimethyl/Dibutyl Phosphonate Esters ()
  • Structure : Varying ester groups (methyl, butyl) instead of ethyl.
  • Key Features :
    • Ester groups influence lipophilicity and enzymatic hydrolysis rates. Dibutyl esters show higher lipophilicity but lower aqueous solubility than dimethyl analogs .
    • Crystal structures (e.g., dimethyl (1-hydroxy-1,2-diphenylethyl)phosphonate) reveal hydrogen bonding networks affecting stability and melting points .
Table 1: Comparative Properties
Compound LogP (Predicted) Polar Surface Area (Ų) Rotatable Bonds Bioactivity (IC50, Glioblastoma)
Diethyl [1-(phenylamino)cyclohexyl]phosphonate 2.8 98 5 Not reported
Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate 3.5 105 7 ~50 µM (T98G)
Diethyl (2-(cyclohexylamino)phenyl)phosphonate 2.6 95 6 Not reported
Dimethyl (1-hydroxy-1,2-diphenylethyl)phosphonate 1.9 110 4 N/A
Key Observations :
  • Lipophilicity : Fluorinated analogs (LogP ~3.5) are more lipophilic than cyclohexyl derivatives (LogP ~2.8), impacting membrane permeability .
  • Polar Surface Area (PSA) : All compounds meet Veber’s rule (PSA <140 Ų), suggesting good oral bioavailability .
  • Rotatable Bonds: Cyclohexyl group reduces flexibility (5 bonds vs.

Biological Activity

Diethyl [1-(phenylamino)cyclohexyl]phosphonate is an organophosphorus compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological macromolecules, potential therapeutic applications, and related research findings.

Structural Characteristics

This compound features a phosphonate group linked to a cyclohexyl ring and a phenylamino substituent. These unique structural features enhance its reactivity and biological interactions. The compound's ability to interact with enzymes and receptors makes it a candidate for drug design and therapeutic applications.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit several biological activities:

  • Enzyme Inhibition : Studies have shown that related phosphonates can inhibit cathepsins, enzymes involved in cancer progression. This suggests potential applications in cancer therapy, particularly targeting glioblastoma cells.
  • Antibacterial and Antiviral Properties : Phosphonates are often investigated for their antibacterial and antiviral activities, indicating that this compound may possess similar properties.

Interaction Studies

Interaction studies reveal the compound’s ability to bind with biological macromolecules. Modifications to the phosphonate group can significantly influence binding affinity and selectivity towards specific targets. This is critical for optimizing drug design.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various phosphonates, this compound derivatives were tested against glioblastoma cell lines (T98G and U-118 MG). The results demonstrated moderate activity against these cell lines, suggesting that modifications to the structure could enhance efficacy against cancer .

Case Study 2: Antiviral Potential

Research into the antiviral properties of phosphonates has shown promising results against various viruses. For instance, compounds similar to this compound exhibited significant antiviral activity against HIV-1 and other viral pathogens at specific concentrations .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is provided below:

Compound NameStructure FeaturesUnique Aspects
Diethyl (2-amino-phenyl)phosphonateContains an amino group on the phenyl ringSimpler structure; less steric hindrance
Diethyl (2-(cyclohexylamino)phenyl)phosphonateCyclohexane substituent similar to target compoundIncreased steric bulk compared to simpler analogs
Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonatePerfluorinated phenyl groupEnhanced lipophilicity; potential for unique biological interactions

The comparative analysis highlights how the structural variations influence biological activity, particularly in terms of enzyme inhibition and receptor binding.

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